molecular formula C12H22O11 B594384 4-O-alpha-D-galactopyranosyl-D-galactopyranose CAS No. 80446-85-1

4-O-alpha-D-galactopyranosyl-D-galactopyranose

Cat. No. B594384
CAS RN: 80446-85-1
M. Wt: 342.29
InChI Key:
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Description

“4-O-alpha-D-galactopyranosyl-D-galactopyranose” is a compound with the molecular formula C12H22O11 . It is also known as 4-O-α-D-Galactopyranosyl-β-D-glucopyranose . This compound is extensively employed in research and drug innovation for disorders such as cancer, diabetes, and selected autoimmune ailments .


Molecular Structure Analysis

The molecular structure of “4-O-alpha-D-galactopyranosyl-D-galactopyranose” consists of two D-galactopyranose units linked by an oxygen atom . The molecular weight of this compound is 342.2965 .

Scientific Research Applications

  • Crystal Structure Analysis : Svensson et al. (1986) conducted a detailed study of the X-ray crystal structure of galabiose, which is another name for 4-O-alpha-D-galactopyranosyl-D-galactopyranose. They analyzed its crystalline form, glycosidic linkage, folding of the molecule, and crystal packing governed by hydrogen bonding (Svensson et al., 1986).

  • Anomerization and Kinetic Acetylation Studies : Liu et al. (2005) investigated the preparation of alpha and beta anomers of certain galactopyranose derivatives, revealing insights into anomerization phenomena and the impact of substituents on galactopyranose ring conformations (Liu et al., 2005).

  • Enzymatic Hydrolysis : Sugano et al. (1994) purified and characterized a novel enzyme, alpha-neoagarooligosaccharide hydrolase, from a marine bacterium. This enzyme hydrolyzes specific linkages in neoagarooligosaccharides to yield various oligosaccharides, including agarobiose, which contains 4-O-alpha-D-galactopyranosyl-D-galactopyranose units (Sugano et al., 1994).

  • Synthesis of Related Compounds : Paulsen and Paal (1983) synthesized trisaccharides related to 4-O-alpha-D-galactopyranosyl-D-galactopyranose. These compounds have applications in studying the binding of sugars to proteins and are potentially useful in biochemical research (Paulsen & Paal, 1983).

  • Role in Bacterial Adhesion : Lund et al. (1987) discovered that the PapG protein in uropathogenic Escherichia coli is the adhesin that binds specifically to 4-O-alpha-D-galactopyranosyl-D-galactopyranose. This finding is significant in understanding bacterial adhesion mechanisms and potentially in developing treatments for urinary tract infections (Lund et al., 1987).

  • Biosynthesis Studies : Trejo et al. (1971) studied the biosynthesis of galactofuranose polymer, galactocarolose, from UDP-glucose and UDP-galactopyranose, providing insight into the metabolic pathways and enzymatic processes involving 4-O-alpha-D-galactopyranosyl-D-galactopyranose (Trejo et al., 1971).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-OEBXJAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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